4-[(1S)-1-[[1-methyl-3-[3-(trifluoromethyl)anilino]indole-2-carbonyl]amino]ethyl]benzoic acid
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Overview
Description
AMX12006 is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP4. It has shown significant cytotoxic and antitumor activity, making it a valuable compound in cancer research . The compound’s molecular formula is C26H22F3N3O3, and it has a molecular weight of 481.5 g/mol .
Preparation Methods
The synthesis of AMX12006 involves several steps, starting with the preparation of the mother liquor. For instance, 2 mg of the compound can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . The industrial production methods for AMX12006 are not widely documented, but the synthesis typically involves organic reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
AMX12006 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound’s interaction with cancer cells results in cytotoxic effects, leading to cell death .
Scientific Research Applications
AMX12006 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has demonstrated cytotoxic effects on breast and colon cancer cells, reducing tumor volume when administered alone or in combination with other drugs . Additionally, AMX12006 is used to study the prostaglandin E2 receptor subtype EP4, providing insights into its role in various biological processes .
Mechanism of Action
The mechanism of action of AMX12006 involves its antagonistic effect on the prostaglandin E2 receptor subtype EP4. By binding to this receptor, AMX12006 inhibits the receptor’s activity, leading to reduced cell proliferation and increased cell death in cancer cells . The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the downstream signaling pathways that promote cell survival and proliferation .
Comparison with Similar Compounds
AMX12006 is unique in its high selectivity and potency as an EP4 antagonist. Similar compounds include other EP4 antagonists such as TG8-260 and L-161982, which also exhibit selective inhibition of the EP4 receptor . AMX12006 stands out due to its higher potency and broader range of cytotoxic effects on various cancer cell lines .
Properties
Molecular Formula |
C26H22F3N3O3 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
4-[(1S)-1-[[1-methyl-3-[3-(trifluoromethyl)anilino]indole-2-carbonyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C26H22F3N3O3/c1-15(16-10-12-17(13-11-16)25(34)35)30-24(33)23-22(20-8-3-4-9-21(20)32(23)2)31-19-7-5-6-18(14-19)26(27,28)29/h3-15,31H,1-2H3,(H,30,33)(H,34,35)/t15-/m0/s1 |
InChI Key |
BBJLZNHEYIHTCB-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3N2C)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3N2C)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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